(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with quinoxalin-2(1H)-one under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of quinoxalin-2(1H)-one in the presence of a base such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond, forming saturated derivatives.
Substitution: The chlorine atom in the 3-chlorostyryl group can be substituted with other nucleophiles, leading to a variety of substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce 3-(3-chlorophenethyl)quinoxalin-2(1H)-one.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one would depend on its specific biological target. In general, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorostyryl)quinoxalin-2(1H)-one: The non-Z isomer of the compound.
3-styrylquinoxalin-2(1H)-one: A similar compound without the chlorine substituent.
2-styrylquinoxaline: A compound with a similar styryl group but different substitution pattern.
Uniqueness
(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is unique due to the presence of the (Z)-configuration and the chlorine substituent, which can influence its chemical reactivity and biological activity. These features may make it more potent or selective in certain applications compared to its analogs.
Properties
IUPAC Name |
3-[(Z)-2-(3-chlorophenyl)ethenyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(10-12)8-9-15-16(20)19-14-7-2-1-6-13(14)18-15/h1-10H,(H,19,20)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWONPQQVSJMC-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.